molecular formula C19H17N5O5S B1199094 Salazosulfadimidine CAS No. 2315-08-4

Salazosulfadimidine

Cat. No.: B1199094
CAS No.: 2315-08-4
M. Wt: 427.4 g/mol
InChI Key: DFPJEJKMDZFZHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Salazosulfadimidine can be synthesized through a series of chemical reactions involving the coupling of 4,6-dimethyl-2-pyrimidinylamine with 4-aminobenzenesulfonamide, followed by diazotization and coupling with salicylic acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the successful formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Salazosulfadimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Salazosulfadimidine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison: Salazosulfadimidine is unique in its structure, containing both a sulfonamide group and an azo linkage, which contributes to its dual antibacterial and anti-inflammatory properties. Compared to sulfasalazine, this compound has a different metabolic pathway and may exhibit different pharmacokinetic properties .

Properties

CAS No.

2315-08-4

Molecular Formula

C19H17N5O5S

Molecular Weight

427.4 g/mol

IUPAC Name

5-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C19H17N5O5S/c1-11-9-12(2)21-19(20-11)24-30(28,29)15-6-3-13(4-7-15)22-23-14-5-8-17(25)16(10-14)18(26)27/h3-10,25H,1-2H3,(H,26,27)(H,20,21,24)

InChI Key

DFPJEJKMDZFZHC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)C

2315-08-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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